2-Chloro-5-isobutoxybenzoic acid
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Overview
Description
2-Chloro-5-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-isobutoxybenzoic acid typically involves the chlorination of 5-isobutoxybenzoic acid. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-isobutoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The isobutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Major Products:
Substitution: Formation of 2-azido-5-isobutoxybenzoic acid or 2-thio-5-isobutoxybenzoic acid.
Oxidation: Formation of 2-chloro-5-isobutoxybenzaldehyde or this compound.
Reduction: Formation of 2-chloro-5-isobutoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-5-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-isobutoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and isobutoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
2-Chloro-5-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
2-Chloro-5-propoxybenzoic acid: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: 2-Chloro-5-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which can impart different steric and electronic properties compared to its analogs. This can result in distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(2-methylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)6-15-8-3-4-10(12)9(5-8)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLAAASVBKMBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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